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molecular formula C7H7ClN2O3 B8344521 4-chloro-5-ethyl-3-nitropyridin-2(1H)-one

4-chloro-5-ethyl-3-nitropyridin-2(1H)-one

Cat. No. B8344521
M. Wt: 202.59 g/mol
InChI Key: NMNLXWMDGFSZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06015820

Procedure details

As described for compound 6b in example 7, phosphorus oxychloride (8.3 ml, 88.8 mmoles) was added to a solution of compound 5c (4.00 g, 20.2 mmoles) and benzyltriethylammonium chloride (18.40 g, 80.8 mmoles) in acetonitrile (80 ml). The mixture obtained was agitated at 40° C. for 30 minutes and heated under reflux for 1 hour. After evaporation of the solvent, 150 ml of water was added and the mixture agitated at ambient temperature for 48 hours. The brown precipitate was collected, washed with cyclohexane (3×10 ml) and recrystallised in ethanol to give compound 6c (1.5 g, 34%) in the form of pale yellow crystals: NMR-1H (DMSO-d6) δ 12.98 (1H, s, NH-1), 2.58 (2H, q, L=7.5 Hz, CH2CH3), 2.38 (3H, s, CH3 -6), 1.08 (3H, t, J=7.5 Hz, CH2CH3 ).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
18.4 g
Type
catalyst
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Yield
34%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH2:8][CH3:9])=[CH:6][NH:5][C:4](=[O:10])[C:3]=1[N+:11]([O-:13])=[O:12].P(Cl)(Cl)(Cl)=O.[CH2:19](C1C(O)=C([N+]([O-])=O)C(=O)NC=1C)C>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(#N)C>[Cl:1][C:2]1[C:7]([CH2:8][CH3:9])=[C:6]([CH3:19])[NH:5][C:4](=[O:10])[C:3]=1[N+:11]([O-:13])=[O:12] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(NC=C1CC)=O)[N+](=O)[O-]
Step Two
Name
Quantity
8.3 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
C(C)C=1C(=C(C(NC1C)=O)[N+](=O)[O-])O
Name
Quantity
18.4 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was agitated at 40° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture obtained
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent, 150 ml of water
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture agitated at ambient temperature for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The brown precipitate was collected
WASH
Type
WASH
Details
washed with cyclohexane (3×10 ml)
CUSTOM
Type
CUSTOM
Details
recrystallised in ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(NC(=C1CC)C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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